1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a bromomethyl group and an ethanone moiety attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenol, which undergoes cyclization with a suitable carboxylic acid derivative to form the benzoxazole core.
Bromomethylation: The benzoxazole core is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Ethanone Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Chemical Reactions Analysis
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone group to an alcohol.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: Benzoxazole derivatives are explored for their use in the development of advanced materials, including polymers and dyes.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzoxazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
2-(2-Bromophenyl)benzoxazole: Contains a bromine atom on the phenyl ring instead of the benzoxazole ring, leading to variations in chemical properties and applications.
4-Methylbenzoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)7-3-2-4-8-10(7)12-9(5-11)14-8/h2-4H,5H2,1H3 |
InChI Key |
MPXXBMJNIFDIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.